

# Application Note: Quantitative Analysis of N-Methylhomoveratrylamine using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: *N*-Methylhomoveratrylamine

Cat. No.: B126883

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **N-Methylhomoveratrylamine** (also known as Verapamil Impurity B) using ultraviolet (UV) detection. The described protocol provides a straightforward and reproducible approach for the determination of this compound in various sample matrices, which is crucial for quality control, impurity profiling, and research applications. The method utilizes a C18 stationary phase with a gradient mobile phase, ensuring efficient separation and accurate quantification.

## Introduction

**N**-Methylhomoveratrylamine, with the systematic name 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a key intermediate in the synthesis of pharmaceuticals, most notably Verapamil, where it is also considered a process-related impurity.<sup>[1]</sup> Accurate and reliable quantification of this secondary amine is essential for ensuring the purity and safety of final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of non-volatile compounds containing a UV chromophore, such as the dimethoxy-substituted aromatic ring in **N**-Methylhomoveratrylamine.<sup>[2]</sup> This

This document presents a validated HPLC-UV method, including detailed experimental protocols and expected performance data.

## Experimental Instrumentation and Reagents

- Instrumentation:
  - HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
  - Analytical balance.
  - Volumetric flasks, pipettes, and other standard laboratory glassware.
  - Syringe filters (0.45 µm, PTFE or nylon).
- Reagents and Materials:
  - **N-Methylhomoveratrylamine** reference standard (>98% purity).
  - Acetonitrile (HPLC grade).
  - Water (HPLC grade or Milli-Q).
  - Ammonium formate (analytical grade).
  - Methanol (HPLC grade).

## Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

Parameter	Condition
Column	Cogent Diamond Hydride™, 4 µm, 100Å, 4.6 x 75 mm (or equivalent C18 column) <a href="#">[3]</a>
Mobile Phase A	Deionized Water with 10 mM Ammonium Formate <a href="#">[3]</a>
Mobile Phase B	95:5 Acetonitrile / 10 mM Ammonium Formate (v/v) <a href="#">[3]</a>
Gradient Program	0 min: 100% B, 9 min: 85% B, 10 min: 100% B <a href="#">[3]</a>
Flow Rate	1.0 mL/min <a href="#">[3]</a>
Injection Volume	5 µL (can be optimized, e.g., 1-20 µL)
Column Temperature	30 °C
Detection	UV at 278 nm <a href="#">[3][4]</a>
Run Time	10 minutes (plus post-time for equilibration) <a href="#">[3]</a>

## Protocols

### Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL):
  - Accurately weigh approximately 25 mg of **N-Methylhomoveratrylamine** reference standard.
  - Transfer the standard into a 25 mL volumetric flask.
  - Add approximately 15 mL of diluent (50:50 Mobile Phase A / Mobile Phase B) and sonicate for 10 minutes or until fully dissolved.
  - Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Working Standard Solutions:

- Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the diluent.
- A typical calibration curve range could be from 0.5 µg/mL to 100 µg/mL.

## Sample Preparation

The sample preparation procedure will depend on the matrix. A general protocol for a solid sample is provided below:

- Accurately weigh a representative portion of the sample containing the analyte.
- Transfer the sample to a suitable volumetric flask.
- Add a volume of diluent equivalent to approximately 70% of the flask's volume.
- Sonicate for 15-20 minutes to facilitate the extraction of the analyte.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

## System Suitability

Before commencing sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates (N)	> 2000
% RSD of Peak Area	≤ 2.0%
% RSD of Retention Time	≤ 1.0%

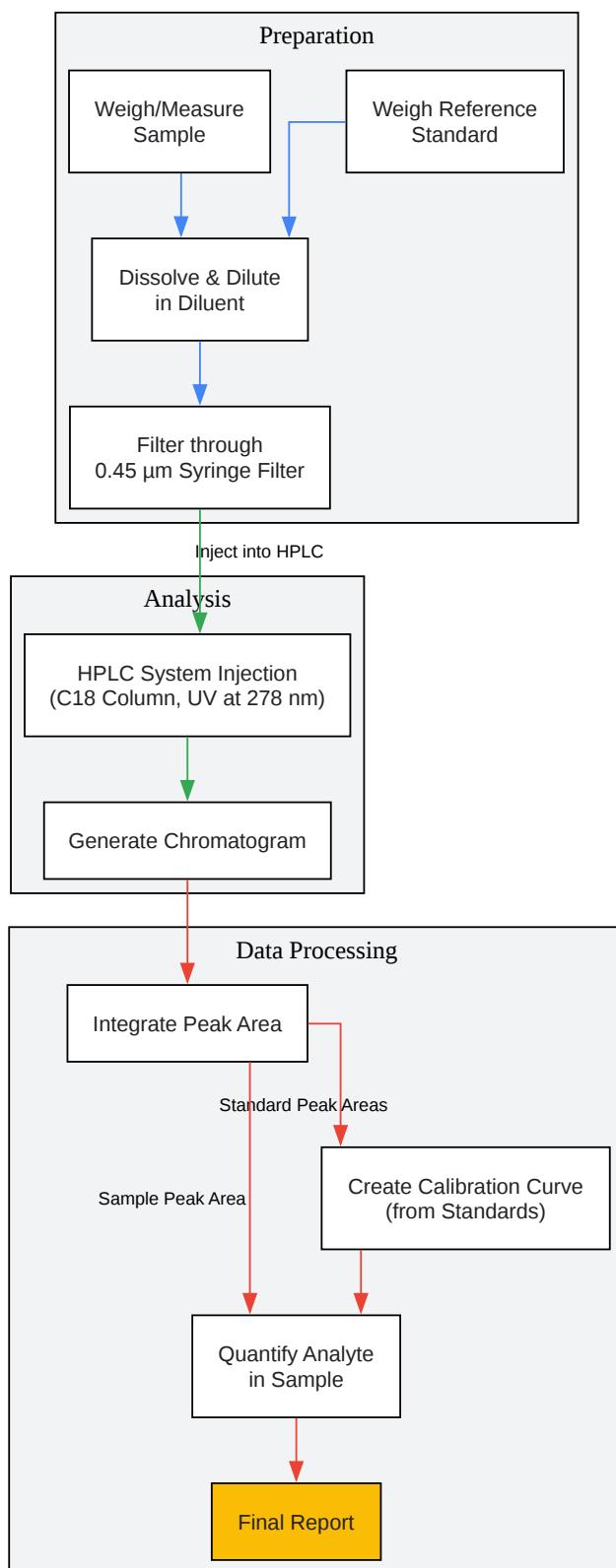
## Data Presentation

The following table summarizes the expected quantitative performance data for the described HPLC-UV method.

Parameter	Expected Value
Retention Time (tR)	Approximately 4-6 minutes
Linearity Range	0.5 - 100 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	~0.15 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Accuracy (% Recovery)	98.0 - 102.0 %
Precision (% RSD)	< 2.0 %

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

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Caption: Workflow for the HPLC-UV analysis of **N-Methylhomoveratrylamine**.

## Conclusion

The HPLC-UV method described provides a sensitive, specific, and accurate tool for the quantitative determination of **N-Methylhomoveratrylamine**. This protocol is suitable for routine quality control analysis in pharmaceutical manufacturing, as well as for research and development activities where monitoring of this compound is required. The use of a common C18 column and standard reagents makes this method easily transferable and applicable in most analytical laboratories.

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## References

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